molecular formula C13H18BrNO B13226612 {1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutyl}methanol

{1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutyl}methanol

Katalognummer: B13226612
Molekulargewicht: 284.19 g/mol
InChI-Schlüssel: LCUKXEDALMNEAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutyl}methanol is a chemical compound with the molecular formula C₁₃H₁₈BrNO and a molecular weight of 284.19 g/mol . This compound is characterized by the presence of an amino group, a bromophenyl group, and a cyclobutylmethanol moiety. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutyl}methanol typically involves multi-step organic reactions. One common method includes the reaction of 4-bromophenylacetonitrile with cyclobutanone in the presence of a reducing agent to form the intermediate compound. This intermediate is then subjected to further reactions, including amination and reduction, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

{1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutyl}methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

{1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutyl}methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of {1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • {1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutyl}methanol
  • {1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutyl}methanol
  • {1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutyl}methanol

Uniqueness

{1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutyl}methanol is unique due to the presence of the bromine atom in the bromophenyl group, which can influence its reactivity and interactions with other molecules.

Eigenschaften

Molekularformel

C13H18BrNO

Molekulargewicht

284.19 g/mol

IUPAC-Name

[1-[2-amino-1-(4-bromophenyl)ethyl]cyclobutyl]methanol

InChI

InChI=1S/C13H18BrNO/c14-11-4-2-10(3-5-11)12(8-15)13(9-16)6-1-7-13/h2-5,12,16H,1,6-9,15H2

InChI-Schlüssel

LCUKXEDALMNEAR-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(CO)C(CN)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.